

Application of Azelnidipine in Primary Cell Culture Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: Azelnidipine

Cat. No.: B1666253

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Introduction

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is primarily utilized for the treatment of hypertension.[1][2] Beyond its well-documented antihypertensive effects, **azelnidipine** exhibits a range of pleiotropic actions, including antioxidative and anti-inflammatory properties, making it a subject of interest in cardiovascular research.[1][3] Notably, it acts as both an L-type and T-type calcium channel blocker.[2][4] This document provides detailed application notes and protocols for the use of **azelnidipine** in primary cell culture experiments, with a focus on its effects on endothelial and vascular smooth muscle cells. Primary cell cultures offer a valuable in vitro model system to investigate the cellular and molecular mechanisms of drug action in a physiologically relevant context.

Mechanism of Action

Azelnidipine's primary mechanism of action is the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle cells.[1] This leads to vascular relaxation and a subsequent reduction in blood pressure.[1] Additionally, **azelnidipine** has been shown to possess antioxidant properties and the ability to enhance the bioavailability of nitric oxide, a key vasodilator.[1] Its high lipophilicity allows for its retention within the vascular wall, contributing to its long-lasting effects.[4][5]

Data Presentation: Efficacy of Azelnidipine in Primary Cell Culture

The following tables summarize the quantitative data from various studies on the effects of **azelnidipine** in primary cell culture experiments.

Table 1: Effects of **Azelnidipine** on Endothelial Cells

Cell Type	Stimulus	Azelnidipine Concentration	Incubation Time	Observed Effect	Reference
Human Aortic Endothelial Cells	7-ketocholesterol or TNF- α	Not specified	Not specified	Reduced intracellular reactive oxygen species (ROS) and inhibited VCAM-1 expression.	[6]
Human Arterial Endothelial Cells	1 mM H ₂ O ₂	1 nM, 10 nM, 100 nM	3 hours	Potent antioxidative effect, with the greatest inhibition of 8-iso-PGF ₂ α at 10 nM.	[7]
Human Umbilical Vein Endothelial Cells (HUVECs)	Lipopolysaccharide + Interferon-gamma	Not specified	Not specified	Enhanced basal nitric oxide production by endothelial nitric oxide synthase (eNOS).	[8]
Human Umbilical Vein Endothelial Cells (HUVECs)	TNF- α	Not specified	Not specified	Inhibited TNF- α -induced IL-8 expression by blocking NADPH oxidase-	[9]

mediated
ROS
generation
and
subsequent
AP-1
activation.

Attenuated
oligomeric
A β -induced
calcium
influx,
superoxide
anion
production,
and
phosphorylati
on of ERK1/2
and cPLA₂.

[10]

Immortalized
Mouse
Cerebral
Endothelial
Cells
(bEND3)

Oligomeric
A β

Not specified

Not specified

Table 2: Effects of **Azelinidipine** on Vascular Smooth Muscle Cells

Cell Type	Stimulus	Azelnidipine Concentration	Incubation Time	Observed Effect	Reference
Rat Aortic Smooth Muscle Cells	Lipopolysaccharide + Interferon-gamma	10 μ M	Not specified	Potently inhibited the induction of inducible nitric oxide synthase (iNOS) and nitric oxide production.	[8]
Human Coronary Smooth Muscle Cells (HCSMCs)	None	Up to 2 μ M	Not specified	Dose-dependently stimulated the secretion of Vascular Endothelial Growth Factor (VEGF).	[11]
Rat Aortic Smooth Muscle Cells	Cyclic Mechanical Stretch	Concentration-dependent	Up to 4 hours	Inhibited cell death and the activation of JNK and p38 MAP kinases.	[12][13]
Guinea-pig Vascular Smooth Muscle Cells	None	K_i = 153 nM	Not specified	Inhibited spontaneous contractions.	[14]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Vascular Smooth Muscle Cells (VSMCs)

This protocol is a generalized procedure for the isolation of aortic smooth muscle cells, which can be adapted based on the specific animal model.

Materials:

- Aorta from a suitable animal model (e.g., Wistar rat)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Collagenase Type II
- Elastase
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Sterile surgical instruments
- Tissue culture flasks/plates

Procedure:

- **Aorta Excision:** Aseptically excise the thoracic aorta and place it in ice-cold sterile PBS.
- **Cleaning:** Carefully remove the adventitia and surrounding connective tissue under a dissecting microscope.
- **Endothelium Removal:** Gently scrape the intimal surface with a scalpel blade to remove endothelial cells.

- Enzymatic Digestion:
 - Mince the remaining medial layer into small pieces.
 - Incubate the tissue fragments in a digestion solution containing collagenase and elastase in DMEM at 37°C with gentle agitation. The exact enzyme concentrations and incubation time should be optimized.
- Cell Isolation:
 - After digestion, triturate the tissue suspension gently to release the cells.
 - Filter the cell suspension through a sterile cell strainer (e.g., 70 µm) to remove undigested tissue.
 - Centrifuge the filtrate to pellet the cells.
- Cell Culture:
 - Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Plate the cells in tissue culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
 - Change the medium every 2-3 days.
 - Passage the cells using Trypsin-EDTA when they reach 80-90% confluency.

Protocol 2: Treatment of Primary Cells with Azelnidipine

Materials:

- Primary cell cultures (e.g., VSMCs or Endothelial Cells)
- **Azelnidipine** (powder form)
- Dimethyl sulfoxide (DMSO) for stock solution preparation

- Cell culture medium

Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **Azelnidipine** in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.
- Working Solution Preparation: On the day of the experiment, dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiments.
- Cell Treatment:
 - Aspirate the old medium from the cultured cells.
 - Add the medium containing the desired concentration of **Azelnidipine** or the vehicle control.
 - Incubate the cells for the specified duration of the experiment (e.g., 3 hours to 24 hours).

Protocol 3: Measurement of Nitric Oxide (NO) Production using Griess Reaction

This protocol is used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Materials:

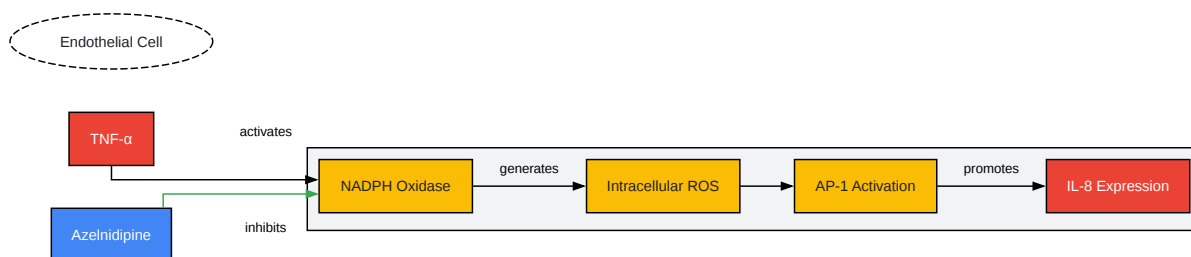
- Cell culture supernatant from **Azelnidipine**-treated and control cells
- Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite standard solutions (for standard curve)
- 96-well microplate

- Microplate reader

Procedure:

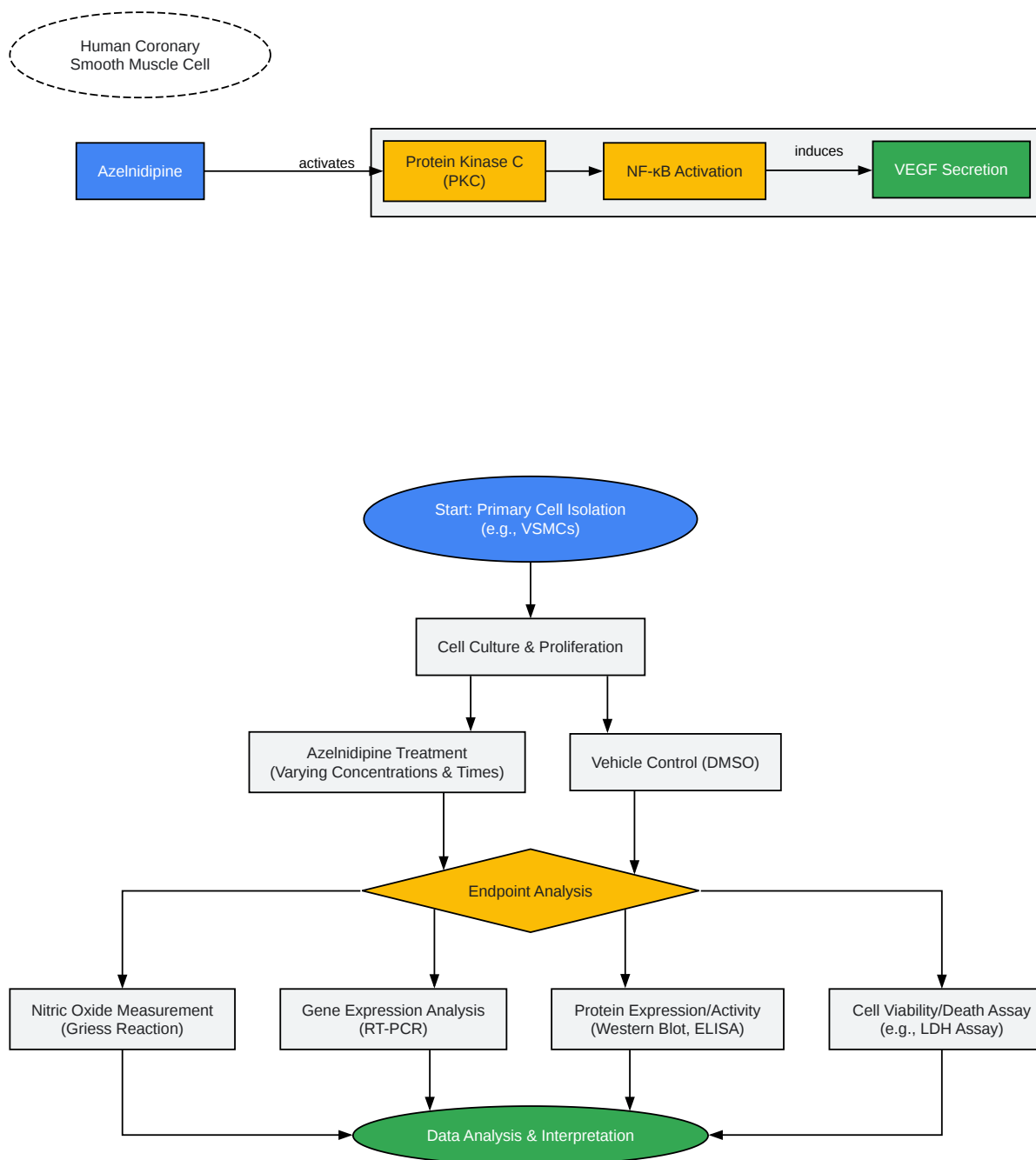
- Sample Collection: Collect the cell culture supernatant from each experimental condition.
- Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same culture medium used for the experiment.
- Griess Reaction:
 - Add 50 μ L of each sample and standard to separate wells of a 96-well plate in triplicate.
 - Add 50 μ L of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 μ L of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
- Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizations: Signaling Pathways and Workflows



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Caption: **Azelnidipine** inhibits TNF- α -induced IL-8 expression in endothelial cells.



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